molecular formula C27H18ClNO3 B5030232 2-(4-CHLOROPHENYL)-4-{(E)-1-[3-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE

2-(4-CHLOROPHENYL)-4-{(E)-1-[3-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE

Cat. No.: B5030232
M. Wt: 439.9 g/mol
InChI Key: NXEBYZNSFWYTJZ-PCLIKHOPSA-N
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Description

2-(4-CHLOROPHENYL)-4-{(E)-1-[3-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-4-{(E)-1-[3-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Starting Materials: 4-chlorobenzaldehyde, 3-(1-naphthylmethoxy)benzaldehyde, and an appropriate oxazole precursor.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-4-{(E)-1-[3-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-4-{(E)-1-[3-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,3-oxazole: A simpler oxazole derivative with similar structural features.

    4-(1-Naphthylmethoxy)benzaldehyde: A related compound with a naphthylmethoxy group.

    Benzoxazole derivatives: Compounds with similar heterocyclic structures.

Uniqueness

2-(4-CHLOROPHENYL)-4-{(E)-1-[3-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClNO3/c28-22-13-11-20(12-14-22)26-29-25(27(30)32-26)16-18-5-3-9-23(15-18)31-17-21-8-4-7-19-6-1-2-10-24(19)21/h1-16H,17H2/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEBYZNSFWYTJZ-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)/C=C/4\C(=O)OC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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